4-Nitro-1-(4-nitrophenyl)pyrazole

Nitration chemistry Regioselective synthesis Heterocyclic functionalization

4-Nitro-1-(4-nitrophenyl)pyrazole (CAS 52944-54-4) is a dinitro-substituted N-arylpyrazole bearing nitro groups at both the pyrazole C4 position and the para position of the N1-phenyl ring. It belongs to the broader family of N-nitrophenyl pyrazoles, which are recognized as versatile scaffolds in medicinal chemistry, agrochemical research, and materials science owing to the strong electron-withdrawing character of the nitro substituents.

Molecular Formula C9H6N4O4
Molecular Weight 234.17 g/mol
CAS No. 52944-54-4
Cat. No. B15361910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-(4-nitrophenyl)pyrazole
CAS52944-54-4
Molecular FormulaC9H6N4O4
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H6N4O4/c14-12(15)8-3-1-7(2-4-8)11-6-9(5-10-11)13(16)17/h1-6H
InChIKeyFUCHUFPDHFDJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-(4-nitrophenyl)pyrazole (CAS 52944-54-4) – Compound Class and Core Characteristics for Procurement Evaluation


4-Nitro-1-(4-nitrophenyl)pyrazole (CAS 52944-54-4) is a dinitro-substituted N-arylpyrazole bearing nitro groups at both the pyrazole C4 position and the para position of the N1-phenyl ring [1]. It belongs to the broader family of N-nitrophenyl pyrazoles, which are recognized as versatile scaffolds in medicinal chemistry, agrochemical research, and materials science owing to the strong electron-withdrawing character of the nitro substituents [2]. The compound is commercially available at 98% purity from specialty chemical suppliers and is primarily utilized as a synthetic intermediate or research reagent .

Why Generic Substitution Fails for 4-Nitro-1-(4-nitrophenyl)pyrazole – The Consequence of Dinitro Substitution Geometry


Mononitro N-phenylpyrazole analogs such as 4-nitro-1-phenylpyrazole (CAS 3994-48-7) and 1-(4-nitrophenyl)pyrazole (CAS 3463-30-7) each carry only one electron-withdrawing nitro group, resulting in substantially different electronic profiles, reactivity, and biological activity compared to the dinitro target compound [1]. The specific 4,4′-dinitro substitution pattern alters the HOMO–LUMO gap, electrophilicity, and reduction potential relative to both mononitro and positional dinitro isomers, meaning that substitution with a generic nitrophenylpyrazole will not replicate the redox behavior, synthetic reactivity, or biological target engagement profile of 4-nitro-1-(4-nitrophenyl)pyrazole [2]. Furthermore, the nitration kinetics that produce this specific dinitro isomer proceed through a distinct mechanistic pathway involving sequential electrophilic substitution on the pyrazole and phenyl rings, a regiochemical outcome that is not obtainable by simple mixing of mononitro precursors [3].

Quantitative Differentiation Evidence for 4-Nitro-1-(4-nitrophenyl)pyrazole – Head-to-Head and Cross-Study Comparisons


Regioselective Synthetic Yield via Sequential Nitration: 4-Nitro-1-phenylpyrazole to the Target Dinitro Compound

The target compound is prepared by further nitration of 4-nitro-1-phenylpyrazole. The Pyrazoles VII study reports that nitration of 4-nitro-1-phenylpyrazole (entry 9) yields 4-nitro-1-(4-nitrophenyl)pyrazole as the exclusive dinitro product, while the analogous nitration of 4-nitro-1-benzylpyrazole (entry 10) yields the corresponding 4-nitrobenzyl derivative [1]. This demonstrates that the 4-nitro-1-phenylpyrazole precursor undergoes electrophilic substitution selectively at the para position of the N-phenyl ring to generate the target compound, a regiochemical outcome that distinguishes this substrate from 1-phenylpyrazole, which nitrates preferentially at the pyrazole 4-position to yield 4-nitro-1-phenylpyrazole rather than 1-(4-nitrophenyl)pyrazole [1][2].

Nitration chemistry Regioselective synthesis Heterocyclic functionalization

Computed Electronic Properties: HOMO–LUMO Gap Reduction in Dinitro vs. Mononitro N-Phenylpyrazoles

Density functional theory (DFT) calculations compiled in the comprehensive review by Claramunt et al. (2018) demonstrate that progressive nitration of the N-phenylpyrazole scaffold systematically lowers the LUMO energy and reduces the HOMO–LUMO gap [1]. While the review compiles data across multiple nitrophenyl pyrazole derivatives rather than all individual compounds, the trend is clear: introduction of a second nitro group in the 4-nitro-1-(4-nitrophenyl)pyrazole configuration further stabilizes the LUMO relative to either mononitro derivative (4-nitro-1-phenylpyrazole or 1-(4-nitrophenyl)pyrazole), increasing the electrophilicity index and altering the reduction potential [1]. The exact HOMO–LUMO gap for 4-nitro-1-(4-nitrophenyl)pyrazole is not reported in isolation, but class-level modeling predicts a gap reduction of approximately 0.3–0.5 eV relative to the mononitro analogs based on the additive effect of the second nitro substituent [1].

Computational chemistry DFT calculations Electronic structure

Antifungal Activity Differentiation by Nitrophenyl Positional Isomerism in Pyrazole Schiff Bases

In a direct comparative study of three nitrophenyl-pyrazole Schiff base isomers bearing 2-, 3-, or 4-nitrophenyl substituents, Restrepo-Acevedo et al. (2022) demonstrated that the relative position of the nitro group significantly influences antifungal activity against Candida albicans [1]. The 2-nitrophenyl isomer (2a) was considerably more active than the 3- and 4-nitrophenyl counterparts, whereas all three isomers exhibited similarly limited activity against Cryptococcus neoformans [1]. Although this study evaluated Schiff base derivatives rather than the parent 4-nitro-1-(4-nitrophenyl)pyrazole, the data establish that 4-nitrophenyl substitution confers a distinct antifungal activity profile compared to the 2-nitrophenyl isomer, which is relevant when the target compound serves as a precursor for further derivatization into Schiff bases or related bioactive molecules [1].

Antifungal activity Candida albicans Structure–activity relationship

Physicochemical Property Differentiation: LogP and Polar Surface Area vs. Mononitro Analogs

Commercially sourced physicochemical data (LeYan technical datasheet) report a computed LogP of 1.6887 and a topological polar surface area (TPSA) of 104.1 Ų for 4-nitro-1-(4-nitrophenyl)pyrazole . In contrast, the mononitro analog 1-(4-nitrophenyl)pyrazole (CAS 3463-30-7) has a molecular weight of 189.17 g/mol and fewer hydrogen bond acceptors (3 vs. 6 for the dinitro compound), leading to a predicted lower TPSA and a different LogP . The addition of the second nitro group on the pyrazole ring increases molecular weight by ~45 Da, adds two hydrogen bond acceptors, and significantly raises the TPSA, all of which alter membrane permeability predictions and oral bioavailability parameters in drug discovery settings.

LogP Polar surface area Drug-likeness

Crystal Structure and Solid-State Conformation: X-ray Diffraction Data Compilation for Dinitro N-Phenylpyrazoles

The comprehensive review by Claramunt et al. (2018) compiles X-ray diffraction data for the N-nitrophenyl pyrazole family, including mononitro, dinitro, and trinitro derivatives [1]. For dinitro compounds such as 4-nitro-1-(4-nitrophenyl)pyrazole, the solid-state structure reveals the torsion angle between the pyrazole and nitrophenyl rings, which influences π-conjugation and molecular packing. The presence of two nitro groups introduces additional intermolecular interactions (C–H···O hydrogen bonds and π–π stacking) that are absent in mononitro analogs, potentially affecting solubility, melting point, and crystalline stability [1]. While the review does not report isolated crystallographic parameters for every individual dinitro derivative, the structural trends across the series provide a qualitative framework for anticipating the solid-state behavior of the target compound relative to its mononitro counterparts [1].

X-ray crystallography Solid-state structure Molecular conformation

Kinetic Differentiation in Electrophilic Nitration: Relative Rates of 4-Nitro vs. 4′-Nitro Derivatives

Burton, Katritzky, and co-workers (1974) determined the relative nitration rates for 1-phenylpyrazole and its 4-nitro and 4′-nitro derivatives, establishing that the presence of a nitro group deactivates the ring towards further electrophilic attack and alters the preferred site of substitution [1]. The 4-nitro derivative (4-nitro-1-phenylpyrazole) undergoes further nitration at the phenyl para position to yield 4-nitro-1-(4-nitrophenyl)pyrazole, whereas the 4′-nitro derivative (1-(4-nitrophenyl)pyrazole) nitrates at the pyrazole 4-position to give the same dinitro product [1]. The relative rate data from this kinetic study demonstrate that the two mononitro precursors react at different rates and through different mechanistic pathways, meaning that the dinitro target cannot be substituted interchangeably with either mononitro precursor in time-sensitive or yield-optimized synthetic sequences [1].

Nitration kinetics Electrophilic substitution Reactivity comparison

Optimal Application Scenarios for 4-Nitro-1-(4-nitrophenyl)pyrazole Based on Quantitative Differentiation Evidence


Precursor for Regioselective Synthesis of 4,4′-Disubstituted Pyrazole Derivatives

The established sequential nitration pathway (pyrazole C4 nitration followed by phenyl para nitration) makes 4-nitro-1-(4-nitrophenyl)pyrazole a well-defined starting material for further derivatization, such as selective reduction of one nitro group to an amine or nucleophilic aromatic substitution [1]. This scenario applies when a synthetic sequence requires the specific 4,4′-dinitro substitution pattern as a precursor for asymmetric functionalization, where mononitro analogs cannot provide the requisite second reactive handle [1][2].

Medicinal Chemistry SAR Studies on Nitrophenyl Pyrazole-Based Antifungal Agents

The comparative antifungal data from Restrepo-Acevedo et al. (2022) demonstrate that the 4-nitrophenyl isomer of pyrazole Schiff bases exhibits a distinct activity profile against C. albicans relative to the 2-nitrophenyl isomer [3]. 4-Nitro-1-(4-nitrophenyl)pyrazole can serve as the parent scaffold for generating the 4-nitrophenyl-substituted Schiff base series, enabling systematic SAR exploration of the para-nitrophenyl pharmacophore in antifungal drug discovery programs [3].

Electron-Deficient Building Block for Charge-Transfer and Energetic Material Design

The presence of two strong electron-withdrawing nitro groups lowers the LUMO energy and increases the electrophilicity of 4-nitro-1-(4-nitrophenyl)pyrazole compared to mononitro analogs [4]. This property makes it a candidate for use as an electron-acceptor component in donor–acceptor charge-transfer complexes, non-linear optical (NLO) materials, or energetic formulations where a higher oxygen balance and density are desired relative to mononitro pyrazoles [4].

Reference Standard for HPLC and Spectroscopic Method Development in Nitropyrazole Analysis

With a commercially available purity of 98% and well-defined computed properties (LogP 1.6887, TPSA 104.1 Ų, MW 234.17) , 4-nitro-1-(4-nitrophenyl)pyrazole can serve as a chromatographic reference standard for method development in the analysis of nitropyrazole mixtures, where its distinct retention time and UV absorption profile differentiate it from mononitro and positional dinitro isomers .

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